molecular formula C29H35NO8 B4333512 diethyl 2,2'-(18-oxo-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecine-17,19-diyl)diacetate

diethyl 2,2'-(18-oxo-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecine-17,19-diyl)diacetate

Cat. No.: B4333512
M. Wt: 525.6 g/mol
InChI Key: ATUVYQJPDSLKFI-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19310~2,7~0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.0~2,7~.0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate typically involves multi-step organic reactions. One common synthetic route includes the reaction of specific precursors under controlled conditions to form the desired tetracyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.0~2,7~.0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential. Additionally, it has industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.0~2,7~.0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed molecular mechanisms are still under investigation and may involve complex biochemical pathways.

Comparison with Similar Compounds

Diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.0~2,7~.0~15,20~]pentacosa-2,4,6,15,17,19-hexaene-22,24-diyl)diacetate can be compared with other similar compounds, such as dimethyl 2-[23-oxo-22,24-diphenyl-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15(20),16,18-hexaen-25-yl]but-2-enedioate These compounds share similar structural features but may differ in their chemical properties and applications The uniqueness of diethyl 2,2’-(23-oxo-8,11,14-trioxa-25-azatetracyclo[19310~2,7~

Properties

IUPAC Name

ethyl 2-[24-(2-ethoxy-2-oxoethyl)-23-oxo-8,11,14-trioxa-25-azatetracyclo[19.3.1.02,7.015,20]pentacosa-2,4,6,15,17,19-hexaen-22-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35NO8/c1-3-35-25(31)17-21-27-19-9-5-7-11-23(19)37-15-13-34-14-16-38-24-12-8-6-10-20(24)28(30-27)22(29(21)33)18-26(32)36-4-2/h5-12,21-22,27-28,30H,3-4,13-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUVYQJPDSLKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C2C3=CC=CC=C3OCCOCCOC4=CC=CC=C4C(N2)C(C1=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl 2,2'-(18-oxo-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecine-17,19-diyl)diacetate
Reactant of Route 2
diethyl 2,2'-(18-oxo-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecine-17,19-diyl)diacetate
Reactant of Route 3
diethyl 2,2'-(18-oxo-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecine-17,19-diyl)diacetate
Reactant of Route 4
diethyl 2,2'-(18-oxo-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecine-17,19-diyl)diacetate
Reactant of Route 5
diethyl 2,2'-(18-oxo-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecine-17,19-diyl)diacetate
Reactant of Route 6
diethyl 2,2'-(18-oxo-6,7,9,10,17,18,19,20-octahydro-16H-16,20-epiminodibenzo[h,o][1,4,7]trioxacyclohexadecine-17,19-diyl)diacetate

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